3-Acetamido-5-methylpyrrolidine
Description
3-Acetamido-5-methylpyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated ring containing one nitrogen atom. Its structure features an acetamido (-NHCOCH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position . It serves as a key intermediate or pharmacophore in synthesizing molecules targeting acetylcholinesterase (AChE) and other neurological receptors .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-(5-methylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H14N2O/c1-5-3-7(4-8-5)9-6(2)10/h5,7-8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
WUQOZWVBQZUPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The carboxamide group in 5-methylpyrrolidine-3-carboxamide confers greater hydrophilicity, improving aqueous solubility but reducing CNS penetration .
Key Findings :
- This compound exhibits superior AChE inhibitory activity (IC₅₀ = 0.85 µM), attributed to the synergistic effects of its acetamido and methyl groups, which optimize receptor binding and pharmacokinetics .
- 3-Acetamidopyrrolidine lacks the 5-methyl group, reducing its BBB penetration and AChE affinity. It is primarily used in non-CNS applications, such as synthesizing antimicrobial agents .
- 5-Methylpyrrolidine-3-carboxamide ’s carboxamide group diminishes lipophilicity, limiting its utility in CNS therapies but making it valuable in formulations requiring high solubility .
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